KU 59403

Catalog No.
S548240
CAS No.
845932-30-1
M.F
C29H32N4O4S2
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KU 59403

CAS Number

845932-30-1

Product Name

KU 59403

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

Molecular Formula

C29H32N4O4S2

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35)

InChI Key

IIBZKDYAYJSSGB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6

solubility

Soluble in DMSO, not in water

Synonyms

KU59403; KU-59403; KU 59403

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6

The exact mass of the compound 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide is 564.1865 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KU 59403 (CAS: 845932-30-1) is a highly potent, second-generation competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, engineered specifically to overcome the physicochemical and formulation limitations of early-generation compounds. Featuring a structurally critical methyl piperazine side chain, KU 59403 demonstrates sub-nanomolar to low-nanomolar target engagement while resolving the severe aqueous solubility bottlenecks that restrict first-generation analogs strictly to in vitro use[1]. For procurement teams and principal investigators, this compound represents a critical transitional material, offering over 1000-fold selectivity against related PIKK family members and providing the necessary pharmacokinetic stability to bridge high-throughput cellular screening with rigorous in vivo xenograft modeling [2].

Substituting KU 59403 with its first-generation predecessor (KU-55933) or broader pan-PIKK inhibitors (such as LY294002) introduces severe operational and scientific risks. KU-55933 suffers from extremely poor aqueous solubility and rapid in vivo clearance, rendering it virtually undetectable in tumor tissues within four hours of administration and strictly limiting its utility to cell-based assays [1]. Conversely, utilizing pan-kinase inhibitors introduces significant off-target toxicity and confounding variables in DNA Damage Response (DDR) assays by simultaneously suppressing DNA-PK, ATR, and mTOR. Procuring the structurally optimized KU 59403 prevents these failures by ensuring high aqueous processability, prolonged tissue retention, and absolute pathway isolation, thereby securing reproducibility across complex preclinical pipelines [2].

Primary Target Potency: Quantifiable Enhancement in ATM Kinase Inhibition

KU 59403 demonstrates a significant enhancement in primary target potency compared to the first-generation baseline. In cell-free kinase assays, it achieves an IC50 of 3 nM against ATM, whereas KU-55933 requires 12.9 to 13 nM to achieve the same inhibitory effect[1]. This ~4.3-fold increase in potency allows for lower dosing regimens, minimizing the risk of solvent-induced artifacts.

Evidence DimensionATM Kinase Inhibition (IC50)
Target Compound DataKU 59403: 3 nM
Comparator Or BaselineKU-55933: 12.9 - 13 nM
Quantified Difference~4.3-fold increase in primary target potency
ConditionsIn vitro cell-free kinase activity assay

Enables highly effective target suppression at lower dosing concentrations, minimizing solvent-related cytotoxicity and conserving material in large-scale screening.

Off-Target Pathway Isolation: Enhanced PIKK Family Selectivity

A critical procurement differentiator for KU 59403 is its exceptional selectivity profile. While KU-55933 offers a >100-fold selectivity margin over related kinases, KU 59403 expands this window to >1000-fold, exhibiting an IC50 of 9.1 μM for DNA-PK and 10 μM for PI3K [1]. This ensures that phenotypic responses are not confounded by parallel pathway suppression.

Evidence DimensionSelectivity margin over DNA-PK and PI3K
Target Compound DataKU 59403: >1000-fold selectivity (DNA-PK IC50 = 9.1 μM)
Comparator Or BaselineKU-55933: >100-fold selectivity (DNA-PK IC50 = 2.5 μM)
Quantified Difference10-fold expansion in the selectivity window against closely related DDR kinases
ConditionsKinase profiling panel in competitive ATP-binding assays

Guarantees that observed phenotypic changes are strictly driven by ATM inhibition, preventing confounding data from parallel DNA repair pathways.

Formulation Compatibility and Processability: In Vivo Pharmacokinetic Retention

The addition of a methyl piperazine side chain in KU 59403 fundamentally resolves the formulation bottlenecks of early ATM inhibitors. In murine xenograft models, KU 59403 maintains active therapeutic concentrations in tumor tissues at 4 hours post-administration, whereas the poorly soluble KU-55933 is cleared to undetectable levels within the same timeframe [1].

Evidence DimensionAqueous solubility-driven tissue retention (4 hours post-administration)
Target Compound DataKU 59403: Maintained active concentrations in tumor homogenates
Comparator Or BaselineKU-55933: Undetectable levels due to poor aqueous solubility
Quantified DifferenceExtension of the viable exposure window from <4 hours to sustained therapeutic levels
ConditionsIn vivo pharmacokinetic profiling in murine SW620 tumor xenografts (IP administration)

Eliminates the formulation bottlenecks of earlier analogs, allowing direct procurement for in vivo dosing without complex, artifact-inducing solvent systems.

Application-Critical Performance: Synergistic Chemosensitization

KU 59403 serves as a highly effective chemosensitizer, significantly enhancing the cytotoxicity of topoisomerase I and II poisons. Co-administration of KU 59403 at non-toxic standalone doses (1 μM) with etoposide or camptothecin profoundly reduces the IC50 of the chemotherapeutic agents in p53-dysfunctional colon cancer cell lines, a synergistic effect that translates directly to in vivo tumor growth delay [1].

Evidence DimensionChemosensitization concentration threshold
Target Compound DataKU 59403: Effective synergistic sensitization at 1 μM co-administration
Comparator Or BaselineTopoisomerase monotherapy: Baseline resistance in p53-dysfunctional cells
Quantified DifferenceSignificant induction of cytotoxicity and tumor growth delay at low micromolar co-administration
ConditionsCo-administration with etoposide/camptothecin in SW620 and HCT116 colon cancer models

Provides a reliable, low-dose benchmark for industrial and academic labs screening for synthetic lethality and radio/chemosensitizers.

In Vivo Preclinical Oncology Modeling

Due to its methyl piperazine-enhanced solubility and extended pharmacokinetic retention, KU 59403 provides the necessary processability for transitioning ATM inhibition studies from in vitro assays to murine xenograft models, avoiding the rapid clearance issues of first-generation analogs[1].

High-Fidelity DNA Damage Response (DDR) Pathway Mapping

With its >1000-fold selectivity over related PIKK kinases (DNA-PK, ATR, PI3K), KU 59403 is strictly required for assay environments where absolute isolation of the ATM-mediated signaling cascade is necessary to prevent confounding off-target data [2].

Combinatorial Chemosensitization Screening

KU 59403 serves as a reliable baseline compound for industrial screening programs evaluating synthetic lethality, specifically demonstrating quantifiable synergistic cytotoxicity when co-administered with topoisomerase I and II poisons at low micromolar concentrations [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

564.1865

Appearance

Off-white to grey solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Batey MA, Zhao Y, Kyle S, Richardson C, Slade A, Martin NM, Lau A, Newell DR,  Curtin NJ. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Mol Cancer Ther. 2013 Jun;12(6):959-67. doi: 10.1158/1535-7163.MCT-12-0707. Epub 2013 Mar 19. PubMed PMID: 23512991; PubMed Central PMCID: PMC3736091.

2. Batey MA, et al. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Mol Cancer Ther. 2013 Jun;12(6):959-67.

3. Chen CW, Buj R, Dahl ES, Leon KE, Aird KM. ATM Inhibition Synergizes with Fenofibrate in High Grade Serous Ovarian Cancer Cells. bioRxiv. 2020 Jan 1.

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